![molecular formula C8H15ClFNO B1484506 3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride CAS No. 2098111-12-5](/img/structure/B1484506.png)
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride
Übersicht
Beschreibung
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, also known as FOMA, is a versatile and reactive chemical compound which has been used in a wide range of scientific research applications. It is a colorless, non-hygroscopic, and water-soluble compound which can be easily synthesized in the laboratory. This compound has been studied extensively for its various biochemical and physiological effects, as well as its potential applications in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Synthesis and Binding Properties in Nicotinic Receptors
The compound 2-fluoro-3-[(S)-2-azetidinylmethoxy]pyridine, related to 3-fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, has been synthesized and studied for its binding properties with nicotinic acetylcholine receptors (nAChR). This compound has been identified as a potent and selective ligand for human alpha4beta2 nAChR subtype. It has shown promise in PET imaging of central nAChRs, demonstrating significant cerebral uptake and specific binding properties (Doll et al., 1999).
Antibacterial Properties
The azetidine moiety, closely related to the compound , has been utilized in the synthesis of various quinolone and naphthyridine derivatives with significant antibacterial properties. These derivatives, including azetidinylquinolones, have been shown to possess potent in vitro and in vivo efficacy against both Gram-positive and Gram-negative bacteria (Frigola et al., 1995); (Frigola et al., 1994).
Application in Drug Discovery
Azetidine and oxetane moieties, similar to 3-fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride, have been introduced into heteroaromatic bases using a radical addition method. This process has applications in drug discovery, as demonstrated with important molecules like the EGFR inhibitor gefitinib (Duncton et al., 2009).
Synthesis of Fluorine-Containing Compounds
Fluoroalkylidene-oxetanes and -azetidines, which are structurally similar to the compound of interest, have been synthesized through Julia–Kocienski reaction. These fluorine-containing compounds offer new precursors for fluorinated four-membered rings with potential applications in various chemical processes (Laporte et al., 2015).
Fluorocyclization for Synthesis of Oxetanes and Azetidines
An efficient method for preparing 3-functionalized oxetanes and azetidines, which could include derivatives of the compound , has been developed through fluorocyclization. This method marks the first example of using fluorocyclization to construct four-membered heterocycles, providing a novel approach to synthesizing such compounds (Zhang et al., 2021).
Eigenschaften
IUPAC Name |
3-fluoro-3-(oxolan-3-ylmethyl)azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO.ClH/c9-8(5-10-6-8)3-7-1-2-11-4-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWGAHVFQDYIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CC2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(oxolan-3-yl)methyl]azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



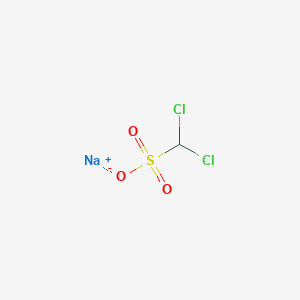
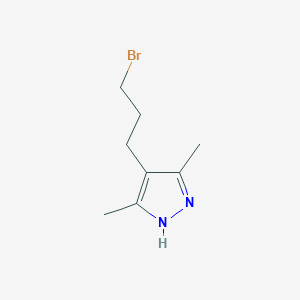
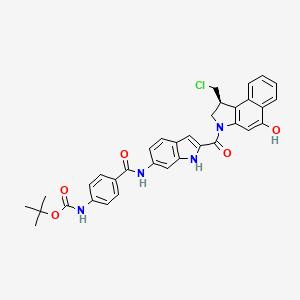
![2-({2-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]hydrazino}carbonyl)benzoic acid](/img/structure/B1484430.png)
![2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol](/img/structure/B1484431.png)


![trans-2-{[(3-Methylphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1484434.png)
![[2-(2-Prop-2-ynyloxyethoxy)-ethyl]-phosphonic acid diethyl ester](/img/structure/B1484436.png)
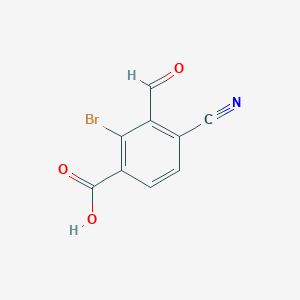
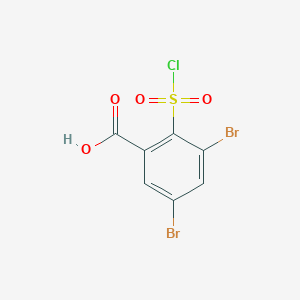
![1-[2-methyl-3-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B1484439.png)

![1-(5-Chloro-2-fluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1484443.png)